molecular formula C3H3IO B158016 3-Iodo-2-propynol CAS No. 1725-82-2

3-Iodo-2-propynol

Cat. No. B158016
CAS RN: 1725-82-2
M. Wt: 181.96 g/mol
InChI Key: JYQJMGROXSSXDR-UHFFFAOYSA-N
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Description

3-Iodo-2-propynol is a chemical compound with the molecular formula C3H3IO. It has a molecular weight of 181.96 . It is also referred to as iodopropynyl butylcarbamate (IPBC) and is widely used as an antifungal and anti-microbial agent .


Molecular Structure Analysis

The molecular structure of 3-Iodo-2-propynol comprises of three carbon atoms, three hydrogen atoms, one iodine atom, and one oxygen atom . Detailed structural analysis might be available in specialized databases or scientific literature.


Physical And Chemical Properties Analysis

3-Iodo-2-propynol has a density of 2.3±0.1 g/cm3, a boiling point of 218.0±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 28.5±0.3 cm3, and its physical form is liquid .

Scientific Research Applications

  • Occupational Health and Safety : 3-Iodo-2-propynyl butylcarbamate (IPBC) has been evaluated for its impact on occupational health, particularly focusing on respiratory tract irritation and developmental toxicity. No new studies on prenatal toxicity have been reported recently. IPBC is known to irritate the skin, eyes, and airways, and has skin-sensitizing effects (Hartwig & Arand, 2016).

  • Allergic Reactions in Cosmetic Products : IPBC is used as a preservative in various products, including cosmetics. There have been instances of allergic contact dermatitis from IPBC, particularly in cosmetic creams. It is listed as a preservative for cosmetics in Europe and has registration in the USA under the EPA and Toxic Substances Control Act (Pazzaglia & Tosti, 1999).

  • Pharmaceutical Co-crystals and Handling : IPBC is used as an iodinated antimicrobial product in industrial applications. Its pharmaceutical cocrystals have been studied for their improved properties, such as thermal stability and powder flow characteristics. The halogen bond is a key interaction in these cocrystals (Baldrighi et al., 2013).

  • Developmental Toxicity Studies : Research on IPBC's developmental toxicity in rats has shown effects like transient swelling in pregnant rats and changes in body weight. However, the study did not find evidence of external, skeletal, or visceral abnormalities in fetuses (Noda, Yamano, & Shimizu, 1999).

  • Water Disinfection Byproducts : Studies have been conducted on iodoacids and iodo-trihalomethanes as disinfection byproducts in drinking water. These compounds, including iodoacetic acid and bromoiodoacetic acid, have been analyzed for their cytotoxicity and genotoxicity in mammalian cells (Richardson et al., 2008).

  • Contact Dermatitis in Industrial Settings : IPBC used as a fungicide in industrial products, such as paint, can lead to allergic contact dermatitis, especially in occupational settings like paint factories (Jensen, Thormann, & Andersen, 2003).

  • Synthesis of Various Substituted Benzothiophenes : Research in organic chemistry has explored the use of propynols, including those with a 2-thioxyphenyl substituent, for the synthesis of various substituted benzothiophenes. These compounds undergo iodocyclization and tandem rearrangement processes (Hessian & Flynn, 2003).

  • Preservatives for Paint and Coatings : Over the years, iodopropynyl carbamates, a class of compounds including 3-Iodo-2-propynyl butylcarbamate, have been developed and used as preservatives in paint and coatings due to their antimicrobial properties (Gruening, 1998).

  • Synthesis Methods : There has been research into the synthesis methods for 3-Iodo-2-propynyl butylcarbamate, exploring aspects like material ratio, reaction temperature, and catalyst effects on the process (Xu Shou-lin, 2010).

Safety And Hazards

3-Iodo-2-propynol should be handled with care to avoid inhalation of dust and contact with skin and eyes . It is recommended to use suitable respiratory protection if ventilation is inadequate .

properties

IUPAC Name

3-iodoprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IO/c4-2-1-3-5/h5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQJMGROXSSXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061917
Record name 2-Propyn-1-ol, 3-iodo-
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URL https://comptox.epa.gov/dashboard/DTXSID4061917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-propynol

CAS RN

1725-82-2
Record name Iodopropargyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1725-82-2
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Record name 3-Iodo-2-propynol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyn-1-ol, 3-iodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propyn-1-ol, 3-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-2-propynol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.487
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Record name 3-IODO-2-PROPYNOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HA Stefani, IM Costa, G Zeni - Tetrahedron Letters, 1999 - Elsevier
… Acetylene (IX) was converted to the diyne alcohol (X) by coupling it with 3iodo-2-propynol in 80% yield using pyrrolidine/CuI. 4 Finally, (X) was treated with ethyl 2-bromoacetate under …
Number of citations: 61 www.sciencedirect.com
E Dubois, JM Beau - Carbohydrate research, 1992 - Elsevier
… Tin-halogen exchange was the major reaction pathway, as in the reaction of stannane 13 with 3-iodo-2-propynol [pdCl,(CH,CN), in NJ-dimethylformamide] which gave 75% of the …
Number of citations: 79 www.sciencedirect.com

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